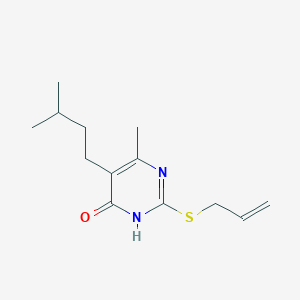![molecular formula C17H18N2O B6129831 5,6-dimethyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6129831.png)
5,6-dimethyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5,6-dimethyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. This compound has additional methyl groups at the 5th and 6th positions of the benzimidazole ring and a 3-methylphenoxy group attached to the 2nd position of the benzimidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, which is a fused ring structure containing a benzene ring and an imidazole ring. The additional methyl groups and the 3-methylphenoxy group would contribute to the overall complexity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and stability would be influenced by the presence of the benzimidazole ring and the additional functional groups .Applications De Recherche Scientifique
- 5,6-Dimethylbenzimidazole is a natural benzimidazole derivative. It serves as a ligand for the cobalt atom in vitamin B12 (cobalamin). This essential vitamin is crucial for various biological processes, including DNA synthesis, red blood cell formation, and nerve function .
- The biosynthesis of vitamin B12 involves the incorporation of 5,6-dimethylbenzimidazole into the cobalamin structure. Enzymes such as 5,6-dimethylbenzimidazole synthase are responsible for its production .
Vitamin B12 Biosynthesis
Mécanisme D'action
Target of Action
5,6-Dimethyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole is a complex organic compound It’s known that benzimidazole derivatives often interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces . The presence of the methylphenoxy group could influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its effect.
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, often related to cellular metabolism, signal transduction, and gene expression .
Pharmacokinetics
The compound’s solubility in ethanol suggests that it may be well-absorbed in the body. Its molecular properties, such as a predicted XlogP value of 4 , suggest that it may have good bioavailability and could distribute well in the body.
Result of Action
Given its structural similarity to other benzimidazole derivatives, it may influence cellular processes such as metabolism, signal transduction, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The compound’s storage recommendation suggests that it should be kept in a cool, dry place , indicating that high temperatures or moisture could affect its stability.
Safety and Hazards
Orientations Futures
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and studying its potential biological activity. This could provide valuable information on the potential applications of this compound in various fields .
Propriétés
IUPAC Name |
5,6-dimethyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11-5-4-6-14(7-11)20-10-17-18-15-8-12(2)13(3)9-16(15)19-17/h4-9H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHWXMJPZPDDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC3=C(N2)C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6129749.png)
![8-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6129755.png)
![2-methyl-7-[3-(4-morpholinyl)propyl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6129771.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6129779.png)

![3-(2-{[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B6129789.png)
![2-[1-cyclopentyl-4-(3,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6129796.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6129804.png)
![N-[4-(benzyloxy)phenyl]-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6129819.png)
![3-[1-(2-chlorophenyl)-3-(4-methoxy-1-piperidinyl)-3-oxopropyl]phenol](/img/structure/B6129826.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B6129827.png)
![1-{4-[(4-acetyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6129837.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-5-[3-(4-morpholinyl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6129851.png)